molecular formula C22H32O4 B1671730 Iloprost CAS No. 78919-13-8

Iloprost

カタログ番号: B1671730
CAS番号: 78919-13-8
分子量: 360.5 g/mol
InChIキー: HIFJCPQKFCZDDL-ACWOEMLNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iloprost is a synthetic prostacyclin (PGI₂) analog that acts as a potent vasodilator, antiplatelet agent, and immunomodulator. It primarily binds to the prostacyclin receptor (IP receptor), activating adenylate cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels . This mechanism underlies its therapeutic effects in conditions such as pulmonary arterial hypertension (PAH), systemic sclerosis (SSc)-related Raynaud’s phenomenon, and digital ulcers. This compound is administered via intravenous, inhaled, or oral routes, with inhaled formulations offering pulmonary selectivity and prolonged vasodilatory effects (60–120 minutes) compared to natural prostacyclin (10–30 minutes) .

Key clinical applications include:

  • PAH: Reduces pulmonary vascular resistance (PVR) and improves cardiac output (CO) .
  • SSc-related ischemia: Accelerates digital ulcer healing and reduces skin fibrosis by inhibiting collagen synthesis and Th2 cytokine production .
  • Emerging roles: Investigated for acute respiratory distress syndrome (ARDS), COVID-19-related microvascular complications, and lung cancer prevention .

特性

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-ACWOEMLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041046
Record name Iloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Iloprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

78919-13-8
Record name Iloprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78919-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iloprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iloprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01088
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ILOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JED5K35YGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

合成経路と反応条件

イロプロストの合成は、市販の出発物質から開始されるいくつかのステップを伴います。主なステップには、ビシクロ[33このプロセスは通常、保護基の使用、選択的還元、および立体選択的反応を含むことで、最終生成物の正しい配置を保証します .

工業生産方法

イロプロストの工業生産は、同様の合成経路を伴いますが、より大規模です。 このプロセスは、収量と純度のために最適化されており、多くの場合、連続フロー化学と高度な精製技術を含むことで、イロプロストを固体形で単離します .

化学反応の分析

科学研究における用途

イロプロストは、次のような幅広い科学研究における用途があります。

科学的研究の応用

Iloprost has a wide range of scientific research applications, including:

作用機序

イロプロストは、プロスタサイクリン(PGI2)の作用を模倣することでその効果を発揮します。血管内皮細胞の表面にあるプロスタサイクリン受容体に結合し、アデニル酸シクラーゼの活性化とサイクリックAMP(cAMP)レベルの増加につながります。 これにより、血管平滑筋細胞の弛緩、血管拡張、および血小板凝集の阻害が起こります .

類似化合物との比較

Iloprost belongs to the prostacyclin analog class, which includes epoprostenol, treprostinil, and beraprost. Below is a detailed comparison of pharmacological and clinical profiles:

Pharmacological Properties
Parameter This compound Epoprostenol Treprostinil Beraprost
Receptor affinity IP receptor agonist IP receptor agonist IP/EP3 receptor agonist IP receptor agonist
cAMP generation High (max velocity = 100%) Moderate (34% of this compound) Highest among analogs Lower than this compound
Half-life 20–30 min (inhaled) 3–5 min (IV) 4–6 hours (oral/inhaled) 35–40 min (oral)
Metabolism Beta-oxidation (rat model) Rapid hydrolysis Hepatic glucuronidation Hepatic oxidation

Key Findings :

  • This compound’s prolonged half-life and pulmonary selectivity make it preferable for inhaled therapy over epoprostenol .
  • Beraprost has weaker cAMP induction, correlating with its lower efficacy in PAH .
Clinical Efficacy in PAH

A network meta-analysis (NMA) ranked prostacyclin analogs by efficacy:

Compound Improvement in 6MWD Hemodynamic Effects Survival Benefit
Treprostinil +35–50 m +++ Moderate
This compound +20–30 m ++ Moderate
Epoprostenol +15–25 m ++ High
Beraprost +10–15 m + Limited

Evidence :

  • Treprostinil vs. This compound : Treprostinil showed superior short-term hemodynamic improvement, but this compound’s inhaled route offers better tolerability .
  • Inhaled this compound vs. iNO: this compound reduced mPAP by 28% vs. 18% with iNO in post-cardiac surgery PH, with greater CO improvement (+1.2 L/min vs. +0.8 L/min) .
Unique Therapeutic Advantages
  • Immunomodulation: this compound inhibits dendritic cell maturation, reduces TNF-α/IL-6, and increases IL-10, making it effective in SSc and ARDS .
  • Oncology : Inhaled this compound reduced bronchial dysplasia in former smokers (phase II trial) and downregulated pro-inflammatory pathways in lung tissue .
  • COVID-19 : Improved digital ischemia and respiratory parameters in critically ill patients via anti-thrombotic and vasodilatory effects .

生物活性

Iloprost is a synthetic analog of prostacyclin (PGI2) that exhibits potent vasodilatory and anti-inflammatory properties. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) and other conditions characterized by impaired blood flow and vascular dysfunction. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and recent research findings.

This compound exerts its effects through several key mechanisms:

  • Vasodilation : this compound activates prostacyclin receptors on vascular smooth muscle cells, leading to increased intracellular cAMP levels, which result in relaxation of smooth muscle and vasodilation.
  • Endothelial Barrier Function : It enhances endothelial barrier integrity by inhibiting pathways that lead to increased permeability. Specifically, this compound suppresses the activation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are crucial in inflammatory responses .
  • Anti-inflammatory Effects : this compound reduces the expression of intercellular adhesion molecule-1 (ICAM-1) and neutrophil migration, mitigating inflammatory damage in tissues .

Pulmonary Arterial Hypertension (PAH)

This compound is indicated for the treatment of PAH, where it has shown significant improvements in exercise capacity and hemodynamic parameters. A study involving 76 patients reported a survival rate of 85% at two years with inhaled this compound therapy .

Table 1 summarizes key findings from studies assessing the efficacy of this compound in PAH:

StudyPatient PopulationTreatment DurationPrimary EndpointResults
STEP Study63 patients12 monthsChange in 6MWDImproved functional class; survival rate 85% at 2 years
COMBI Study36 patients12 weeksChange in 6MWDNo significant difference; mean change -9±100 m for this compound group

Septic Shock

Recent trials have evaluated the role of this compound in septic shock management. In a randomized controlled trial, patients receiving intravenous this compound did not show significant differences in organ failure scores or mortality compared to placebo . The trial was halted for futility after an interim analysis indicated no benefit.

Table 2 outlines the findings from the septic shock study:

ParameterThis compound Group (n=142)Placebo Group (n=137)P-value
Mean SOFA Score (day 3)10.6 (6.4-14.8)10.5 (5.9-15.5).70
Mortality at 90 days57% (81/142)51% (70/136).33

Case Studies

Several case studies have documented the use of this compound in specific populations:

  • Raynaud's Phenomenon : A multicenter study demonstrated that intravenous this compound infusion improved symptoms in patients with Raynaud's phenomenon secondary to systemic sclerosis, enhancing blood flow and reducing episodes .
  • LPS-Induced Lung Injury : In animal models, this compound administration reduced lung injury markers and improved endothelial function following lipopolysaccharide (LPS) exposure, showcasing its potential in treating acute lung injury .

Q & A

Q. How to standardize this compound dosing in pediatric populations with congenital heart disease-associated pulmonary hypertension?

  • Methodological Answer : Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (NONMEM) accounts for age, weight, and CYP2C8 polymorphisms. Bayesian forecasting individualizes doses to maintain plasma concentrations within 10–20 pg/mL .

Data Interpretation and Conflict Resolution

Q. What methods resolve discrepancies between this compound's in vitro potency and clinical response variability?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure (e.g., digital vs. pulmonary vasculature). Compare with microdialysis data from target tissues to validate predictions .

Q. How to assess publication bias in meta-analyses of this compound trials?

  • Methodological Answer : Funnel plots and Egger’s regression test asymmetry. Trim-and-fill analysis estimates missing studies, while the GRADE framework evaluates evidence certainty (e.g., downgrading for imprecision in small trials) .

Ethical and Regulatory Considerations

Q. What strategies ensure ethical recruitment for this compound trials in rare diseases like systemic sclerosis?

  • Methodological Answer : Partner with patient advocacy groups (e.g., Scleroderma Foundation) for outreach. Use decentralized trial designs (e.g., telehealth visits) to reduce geographic barriers. Explicitly address placebo risks in informed consent (e.g., delayed ulcer healing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iloprost
Reactant of Route 2
Iloprost

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。